molecular formula C3H3NOS B114839 Thiazole N-oxide CAS No. 141305-44-4

Thiazole N-oxide

Cat. No. B114839
M. Wt: 101.13 g/mol
InChI Key: GOAOVHAQURCJSU-UHFFFAOYSA-N
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Description

Thiazole N-oxide is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen . Thiazole N-oxide is obtained by transferring an oxygen atom to thiazole-containing compounds . Thiazole and its derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

An efficient procedure for synthesizing Thiazole N-oxide involves the use of HOF·CH3CN. This method features mild reaction conditions, high yields, and easy purification . Another synthesis method involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of Thiazole N-oxide has been revealed through X-ray structural analysis. It shows a hydrogen bond between the N-oxide functionality and a water molecule . The presence of the amino group in aminothiazole further facilitates all the metabolic pathways .


Chemical Reactions Analysis

Thiazole N-oxide is obtained by transferring an oxygen atom to thiazole-containing compounds . The reaction involves the use of HOF·CH3CN under mild conditions, resulting in high yields and easy purification .


Physical And Chemical Properties Analysis

Thiazole N-oxide affects the electronic band gap through the increase of the HOMO and lowering of the LUMO . Furthermore, exceptionally strong intramolecular S–O chalcogen bonding interactions in the bithiazole core contribute to the rigidification of the conjugated system .

Scientific Research Applications

Palladium-Catalyzed Direct Arylation

Thiazole N-oxides are highly reactive substrates in palladium-catalyzed direct arylation reactions. These reactions follow a mechanism that differs from the SEAr reaction pathway, aligning more with a concerted metalation-deprotonation-like mechanism. This makes thiazole N-oxides particularly useful in organic chemistry and material science for efficient bond formation in complex molecules (Fagnou, 2010).

Efficient Oxygen Transfer

A notable application of thiazole N-oxides is in transferring oxygen atoms to thiazole-containing compounds. The process developed using HOF x CH3CN offers a novel route with mild reaction conditions and high yields. This method is important in the synthesis of various organic compounds, especially those requiring specific oxygen functionality (Amir & Rozen, 2006).

Organic Electronics

In the field of organic electronics, thiazole and its derivatives like thiazole N-oxides have emerged as significant materials. They are used in organic semiconductors due to their electron-accepting properties, which is crucial for the performance of devices like organic field-effect transistors, solar cells, and light-emitting diodes (Lin, Fan, Li, & Zhan, 2012).

Oligonucleotide Synthesis

Thiazole N-oxides have been employed in the synthesis of oligonucleotides. The incorporation of thiazole and thiazole N-oxide phosphoramidites into DNA, although challenging, highlights the potential of these compounds in genetic engineering and biotechnology (Miller et al., 2002).

Cross-Coupling and Photocatalysis

Thiazole N-oxides demonstrate significant reactivity in cross-coupling strategies for functionalization of azole cores. This includes high-yielding room-temperature reactions and the formation of heteroaryl-P bonds through photoredox processes, vital in organic synthesis and medicinal chemistry (Campeau et al., 2008); (Luo et al., 2016).

Nanoparticle Applications

Thiazole N-oxide derivatives have been explored for their use in nanoparticle formulations, specifically in type 1 diabetes treatments. They offer potential for early diagnosis and targeted therapeutic interventions due to their unique biokinetic properties (Dubreil et al., 2018).

Safety And Hazards

Thiazole N-oxide is classified as a flammable liquid and vapor and is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, not breathing mist/vapors/spray, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

3-oxido-1,3-thiazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NOS/c5-4-1-2-6-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAOVHAQURCJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=[N+]1[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50569692
Record name 3-Oxo-1,3lambda~5~-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazole N-oxide

CAS RN

141305-44-4
Record name 3-Oxo-1,3lambda~5~-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiazole N-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
TJ Miller, HD Farquar, A Sheybani, CE Tallini… - Organic …, 2002 - ACS Publications
… we find the thiazole N-oxide phosphoramidite to be stable to long-term storage. This explains the decreased coupling efficiency of the thiazole N-oxide phosphoramidite and therefore …
Number of citations: 18 pubs.acs.org
RCM Claridge - 2018 - uwspace.uwaterloo.ca
… This phenomenon arises from a non-covalent interaction between the lone pairs of the oxygen of one thiazole- N-oxide and the σ* orbital of the SC bond of an adjacent thiazole ring. …
Number of citations: 1 uwspace.uwaterloo.ca
GS Sinclair, RCM Claridge, AJ Kukor, WS Hopkins… - Chemical …, 2021 - pubs.rsc.org
… While the lowering of the LUMO energy level upon increasing N-oxidation of the system was expected, it was interesting to discover than conversion of thiazole to thiazole-N-oxide also …
Number of citations: 15 pubs.rsc.org
LC Campeau, M Bertrand-Laperle… - Journal of the …, 2008 - ACS Publications
… the direct arylation of thiazole N-oxide revealed a strong bias … halide with 1.1 equiv of a thiazole N-oxide in the presence of Pd(… If the C2 position is blocked, the thiazole N-oxide can then …
Number of citations: 309 pubs.acs.org
H Li, J Zhang, Y Zhang, J Wang, G Song - Tetrahedron Letters, 2019 - Elsevier
A metal-free and highly atom-economic synthesis of thiazole-substituted α-hydroxy carbonyl compounds has been developed. Catalyzed by 5 mol% of p-toluenesulfonic acid (TsOH), a …
Number of citations: 6 www.sciencedirect.com
M Begtrup, LBL Hansen - Acta Chem. Scand, 1992 - actachemscand.org
… the 5-(2,2-dimethylpropanoyl) substituted thiazole N-oxide (7; El=COBu'). Acetyl chloride … electrophile the initially formed 5-methylthio-substituted thiazole N-oxide (7; El=SMe) reacts …
Number of citations: 45 actachemscand.org
GS Sinclair, AJ Kukor, KKG Imperial… - Macromolecules, 2020 - ACS Publications
… The use of 2-hydroxyaryl substituents enables access to a wide scope of thiazole N-oxide substrates and presents an economical route to the synthesis of bithiazole-based conjugated …
Number of citations: 8 pubs.acs.org
HS Um, WS Shin, KJ Son, C Lee - Synlett, 2023 - thieme-connect.com
… Under the standard reaction conditions, methyl, phenyl, and 2-pyridyl sulfinates all engaged in the C–H sulfonylation with thiazole N-oxide 2a to furnish the corresponding thiazole …
Number of citations: 2 www.thieme-connect.com
N HONJO, T NIIYA, Y GOTO - Chemical and Pharmaceutical Bulletin, 1982 - jstage.jst.go.jp
… wavelength in comparison with that of the starting thiazole N —oxide. This indicates that the basic skeleton of thiazole N —oxide was changed and the conjugated System lengthened. …
Number of citations: 5 www.jstage.jst.go.jp
E Amir, S Rozen - Chemical communications, 2006 - pubs.rsc.org
… of oligonucleotides containing thiazole N-oxide disclose that … at the preparation of the thiazole N-oxide moiety, but the built-… describing the formation of thiazole N-oxide C-nucleoside in …
Number of citations: 22 pubs.rsc.org

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